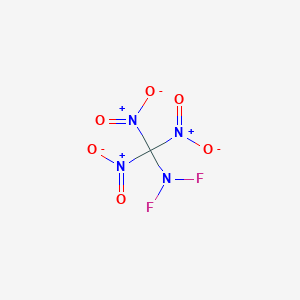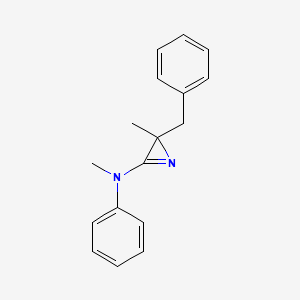
3-Methyl-4-nitroso-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitroso-1,2,5-oxadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitroso-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of nitrile oxides with aliphatic or aromatic nitriles through a 1,3-dipolar cycloaddition . Another approach involves the oxidation of hydrazides with suitable oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitroso-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxadiazole ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and nitro derivatives .
Scientific Research Applications
3-Methyl-4-nitroso-1,2,5-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: Utilized in the development of high-energy materials and as a component in optoelectronic devices
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitroso-1,2,5-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, its antimicrobial action may result from the inhibition of biofilm formation and bacterial aggregation .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole (Furazan)
Uniqueness
3-Methyl-4-nitroso-1,2,5-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
129282-35-5 |
|---|---|
Molecular Formula |
C3H3N3O2 |
Molecular Weight |
113.08 g/mol |
IUPAC Name |
3-methyl-4-nitroso-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3N3O2/c1-2-3(4-7)6-8-5-2/h1H3 |
InChI Key |
VJLGJRLXTBIPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)


![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)


![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
